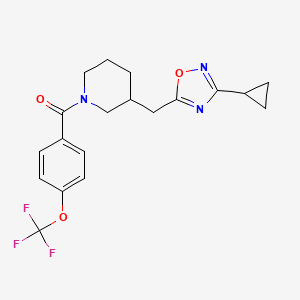

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone features a piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 3-position and a 4-(trifluoromethoxy)phenyl methanone group at the 1-position. This structure combines a lipophilic trifluoromethoxy group, known for enhancing metabolic stability and target binding, with the oxadiazole heterocycle, which contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3/c20-19(21,22)27-15-7-5-14(6-8-15)18(26)25-9-1-2-12(11-25)10-16-23-17(24-28-16)13-3-4-13/h5-8,12-13H,1-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDJIVVOFAWTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, often referred to in literature for its potential biological activities, is a derivative of oxadiazole known for its diverse pharmacological properties. This article consolidates findings on its biological activity, particularly focusing on its anticancer and antimicrobial effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates a complex arrangement that contributes to its biological efficacy. The presence of the oxadiazole ring is significant in enhancing the compound's activity against various biological targets.

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects across various cancer cell lines. For instance, studies have reported that related oxadiazole derivatives demonstrate potent activity against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines with inhibition percentages ranging from 81% to over 90% .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

| Cell Line | % Inhibition | Reference |

|---|---|---|

| T-47D (Breast) | 90.47% | |

| SR (Leukemia) | 81.58% | |

| SK-MEL-5 (Melanoma) | 84.32% | |

| MDA-MB-468 (Breast) | 84.83% |

The compound has been evaluated alongside established chemotherapeutics, revealing promising IC50 values indicative of its potential as a lead compound in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been studied for their antimicrobial effects. For example, certain derivatives have shown effectiveness against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis . The mechanism of action often involves inhibition of key enzymes involved in bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium bovis | <10 µg/mL | |

| Staphylococcus aureus | 15 µg/mL |

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that the oxadiazole ring enhances binding affinity to enzymes involved in cancer progression and microbial resistance mechanisms.

Case Studies

- Anticancer Studies : A study involving a series of synthesized oxadiazole derivatives demonstrated that modifications at the piperidine and trifluoromethoxy positions significantly influenced anticancer activity, with some compounds achieving sub-micromolar IC50 values against prostate and colon cancer cell lines .

- Antimicrobial Studies : Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives, identifying key compounds that inhibited Mycobacterium bovis both in active and dormant states. The binding affinity to mycobacterial enoyl reductase was highlighted as a crucial factor for their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Pharmacological and Physicochemical Insights

Role of the Trifluoromethoxy Group

The 4-(trifluoromethoxy)phenyl group in the target compound enhances lipophilicity and metabolic stability compared to analogs with ethoxy (e.g., ) or methyl groups (e.g., ). This substituent is critical in HIF inhibitors like BAY 87-2243, where it contributes to nanomolar potency by improving target binding .

Oxadiazole Modifications

Piperidine vs. Piperazine Cores

The target compound’s piperidine core differs from BAY 87-2243’s piperazine , which includes an additional nitrogen atom. Piperazine derivatives often exhibit improved solubility but may alter off-target receptor interactions .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

- Cyclopropane-oxadiazole coupling : Formation of the 3-cyclopropyl-1,2,4-oxadiazole moiety via cycloaddition or nucleophilic substitution under controlled temperatures (e.g., 60–80°C) .

- Piperidine functionalization : Alkylation of the piperidine ring with the oxadiazole-methyl group using catalysts like NaH or KCO in polar aprotic solvents (e.g., DMF) .

- Methanone formation : Coupling the piperidine intermediate with 4-(trifluoromethoxy)benzoyl chloride via nucleophilic acyl substitution, often requiring inert atmospheres (e.g., N) . Key analytical techniques for monitoring progress include HPLC (for purity assessment) and H/C NMR (to confirm intermediate structures) .

Example Reaction Conditions Table :

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Oxadiazole formation | NHOH·HCl, cyclopropylcarbonitrile | EtOH | 70°C | 65–75 |

| Piperidine alkylation | KCO, DMF | DMF | 50°C | 50–60 |

| Methanone coupling | 4-(trifluoromethoxy)benzoyl chloride, NEt | DCM | RT | 70–80 |

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying the piperidine-oxadiazole linkage (e.g., δ 3.1–3.5 ppm for piperidine protons) and the trifluoromethoxy group (δ 120–125 ppm in C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What structural features influence its chemical reactivity and stability?

- The 1,2,4-oxadiazole ring enhances metabolic stability but may undergo hydrolysis under strongly acidic/basic conditions .

- The trifluoromethoxy group increases lipophilicity and electron-withdrawing effects, influencing binding to hydrophobic protein pockets .

- The piperidine moiety introduces conformational flexibility, which can be tuned via N-alkylation or ring substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

- Catalyst screening : Transition metal catalysts (e.g., Pd/C for coupling steps) or phase-transfer catalysts (e.g., TBAB) may enhance efficiency .

- Solvent optimization : Switching from DMF to acetonitrile or THF can reduce side reactions in alkylation steps .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclopropane formation minimizes decomposition .

- Purification : Use preparative HPLC or silica gel chromatography with gradient elution (e.g., hexane/EtOAc) .

Q. How should researchers address contradictions in reported biological activity data?

- Replicate assays : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity .

- Purity validation : Re-examine compound purity via LC-MS; impurities >2% can skew results .

- Structural analogs : Compare activity with derivatives (e.g., replacing trifluoromethoxy with methoxy) to identify pharmacophores .

- Computational validation : Perform molecular docking to verify hypothesized binding modes .

Q. What computational strategies predict interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models binding to receptors (e.g., kinase domains) using the compound’s 3D structure (generated via DFT optimization) .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl size) with activity using descriptors like logP and polar surface area .

- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residue interactions .

Methodological Best Practices

- Data contradiction resolution : Always cross-validate biological results with structural analogs and orthogonal assays .

- Synthetic troubleshooting : If yields drop during scale-up, re-examine solvent drying (e.g., molecular sieves) or catalyst freshness .

- Safety protocols : Handle trifluoromethoxy intermediates in fume hoods due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.